molecular formula C13H6F4INO B1457183 3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride CAS No. 934664-19-4

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride

Cat. No. B1457183
M. Wt: 395.09 g/mol
InChI Key: YJQKHJGWVHQCSZ-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative containing an amine group attached to the benzene moiety . It has a molecular weight of 393.10 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzene ring with two fluorine atoms and an amine group attached to it . The amine group further contains a 2-fluoro-4-iodophenyl group .


Physical And Chemical Properties Analysis

This compound has a density of 1.9±0.1 g/cm³, a boiling point of 370.1±42.0 °C at 760 mmHg, and a flash point of 177.6±27.9 °C . It also has a molar refractivity of 75.4±0.3 cm³ .

Scientific Research Applications

1. Halex Fluorination Process

Research has explored the Halex fluorination process, involving potassium fluoride and chlorinated benzaldehydes or benzoyl chlorides, to create various fluorinated compounds. This process is significant for the synthesis of different difluoro derivatives, including benzoyl fluoride variants (Banks et al., 1990).

2. Fluoro Substitution in Organic Molecules

Fluoro substitution reactions with heteroatom-containing organic molecules have been studied, demonstrating the formation of various fluorinated compounds like benzoyl fluoride. Such reactions are instrumental in understanding the chemical behavior of fluorine in organic synthesis (Stavber & Zupan, 1992).

3. Synthesis of Fluoroamines

Research on the synthesis of N-benzyl fluoroamines from cyclic sulfamidates using tetrabutylammonium fluoride (TBAF) has been conducted. This process includes steps like desulfonation and debenzylation, contributing to the broader field of fluoroamine synthesis, which can include compounds like benzoyl fluoride (Posakony & Tewson, 2002).

4. Stereospecific Fluorination of Sugars

Studies have investigated the stereospecific fluorination of sugars, using organic ammonium fluoride, for the incorporation of radiofluorine into sugar moieties. This research is relevant for the synthesis of compounds like benzoyl fluoride for applications in radiolabeling and molecular imaging (Alauddin et al., 2000).

5. Fluorination of Dicarbonyl Compounds

A practical approach for fluorinating 1,3-dicarbonyl compounds using aqueous hydrofluoric acid has been developed, leading to high-yield production of fluorinated derivatives like benzoyl fluoride. This method is significant for the efficient synthesis of various fluorinated organic compounds (Kitamura et al., 2011).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4INO/c14-8-3-2-7(13(17)20)12(11(8)16)19-10-4-1-6(18)5-9(10)15/h1-5,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQKHJGWVHQCSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)NC2=C(C=CC(=C2F)F)C(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732139
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride

CAS RN

934664-19-4
Record name 3,4-Difluoro-2-(2-fluoro-4-iodoanilino)benzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred mixture of 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoic acid (12 g, 30.5 mmol), prepared using procedures similar to those described in U.S. Pat. No. 7,019,033, in dichloromethane (70 mL) at 0° C. was added pyridine (2.5 mL, 30.8 mmol) followed by dropwise addition of cyanuric fluoride (2.8 mL, 33.6 mmol). The reaction mixture was stirred at 0° C. for 10 minutes and then warmed to room temperature and stirred for 2 hours. The reaction mixture was diluted with water and extracted with dichloromethane (100 mL). The aqueous layer was extracted once with dichloromethane (50 mL). The combined organic layers were washed with saturated aqueous sodium bicarbonate solution, brine, dried over anhydrous sodium sulfate and concentrated in vacuo to give crude product as a brownish solid. Crude product was purified by flash chromatography (plug, 25% ethyl acetate in hexanes) to afford 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl fluoride as a beige solid (11.8 g, 97% yield). 1H NMR (400 MHz, CD3OD): 8.41 (s, 1H), 7.80-7.81 (m, 1H), 7.52 (dd, 1H), 7.43-7.47 (m, 1H), 6.96-7.03 (m, 1H), 6.85-6.92 (m, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride
Reactant of Route 2
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride
Reactant of Route 3
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride
Reactant of Route 4
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride
Reactant of Route 5
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride
Reactant of Route 6
Reactant of Route 6
3,4-Difluoro-2-((2-fluoro-4-iodophenyl)amino)benzoyl fluoride

Citations

For This Compound
1
Citations
CHU Gregson - 2021 - research-information.bris.ac.uk
Modern approaches to organic synthesis often look to break down target molecules into key molecular fragments. These fragments, or “building blocks”, require reactive functional …
Number of citations: 3 research-information.bris.ac.uk

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